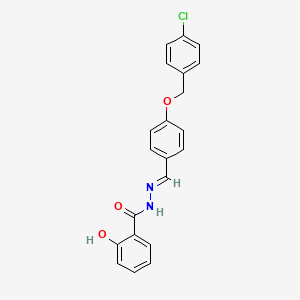
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxybenzohydrazide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is C21H17ClN2O3, and it has a molecular weight of 380.83 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxybenzohydrazide typically involves a multi-step process:
-
Formation of 4-((4-Chlorobenzyl)oxy)benzaldehyde
Starting Materials: 4-chlorobenzyl alcohol and 4-hydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage.
-
Condensation Reaction
Starting Materials: 4-((4-Chlorobenzyl)oxy)benzaldehyde and 2-hydroxybenzohydrazide.
Reaction Conditions: The condensation reaction is typically performed in ethanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the benzylidene moiety can lead to the formation of carboxylic acids or aldehydes.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in solvents like ethanol or tetrahydrofuran (THF).
Products: Reduction can convert the hydrazone linkage to a hydrazine derivative.
-
Substitution
Reagents: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce various functional groups into the benzylidene ring.
Scientific Research Applications
Chemistry
In chemistry, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxybenzohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxybenzohydrazide is explored for its therapeutic potential. Its derivatives are studied for their ability to inhibit specific enzymes or receptors, making them candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features allow for the design of polymers and other materials with enhanced mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, its hydrazone linkage can interact with the active site of enzymes, inhibiting their function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
-
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-propoxybenzohydrazide
- Similar in structure but with a propoxy group instead of a hydroxy group.
- Exhibits different solubility and reactivity profiles.
-
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-3-hydroxybenzohydrazide
- Similar structure with the hydroxy group in a different position.
- May have different biological activity and binding properties.
-
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide
- Contains a methoxy group instead of a hydroxy group.
- Different electronic properties and reactivity.
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the 2-position enhances its ability to form hydrogen bonds, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H17ClN2O3 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-17-9-5-16(6-10-17)14-27-18-11-7-15(8-12-18)13-23-24-21(26)19-3-1-2-4-20(19)25/h1-13,25H,14H2,(H,24,26)/b23-13+ |
InChI Key |
LJJLDOPWPJKIOJ-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















